molecular formula C9H11N5O5 B12607313 1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one CAS No. 918445-42-8

1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one

Cat. No.: B12607313
CAS No.: 918445-42-8
M. Wt: 269.21 g/mol
InChI Key: AWVPGXJBMQQJBG-UHFFFAOYSA-N
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Description

1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones, which are nitrogen-containing heterocycles. These compounds are known for their wide range of biological activities and are often used in pharmaceuticals and other biologically active substances .

Preparation Methods

The synthesis of 1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one can be achieved through various methods. One common approach involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles

Chemical Reactions Analysis

1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction leads to changes in cellular processes and biological responses .

Comparison with Similar Compounds

1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

918445-42-8

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

IUPAC Name

1-(4,6-dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C9H11N5O5/c1-18-6-5(14(16)17)7(19-2)12-8(11-6)13-4-3-10-9(13)15/h3-4H2,1-2H3,(H,10,15)

InChI Key

AWVPGXJBMQQJBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)N2CCNC2=O)OC)[N+](=O)[O-]

Origin of Product

United States

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